4-Acetylpyrene

Descripción general

Descripción

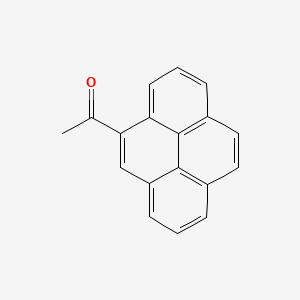

4-Acetylpyrene is an organic compound with the molecular formula C18H12O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an acetyl group attached to the fourth position of the pyrene ring

Métodos De Preparación

4-Acetylpyrene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and improve yield . Another method involves the use of 1,2,3,6,7,8-hexahydropyrene as a starting material, which undergoes oxidation to form this compound .

Análisis De Reacciones Químicas

Dehydrogenation of Hydrogenated Intermediates

4-Acetylpyrene is synthesized via dehydrogenation of 4-acetyl-1,2,3,6,7,8-hexahydropyrene using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) :

| Reaction Parameter | Value |

|---|---|

| Starting material | 0.29 g (1.16 mmol) |

| DDQ | 0.9216 g (4.06 mmol) |

| Solvent | Toluene (30 mL) |

| Reaction time | 6 hours (reflux under N₂) |

| Post-reaction purification | Washing with 5% NaOH, drying with MgSO₄ |

This step restores aromaticity, yielding this compound with strong π–π interactions (3.362–3.390 Å between pyrene planes) in its crystal structure .

Electrophilic and Nucleophilic Reactions

The acetyl group at the 4-position influences reactivity:

-

Steric hindrance : The acetyl group’s orientation deviates from the pyrene plane due to interactions with the 1-position hydrogen, affecting substitution patterns .

-

Electronic effects : The acetyl group’s electron-withdrawing nature directs further substitutions to specific pyrene positions.

Supramolecular Interactions

This compound forms dimeric structures via π–π stacking and C–H⋯O hydrogen bonds :

| Interaction Type | Distance/Angle |

|---|---|

| π–π stacking distance | 3.362–3.390 Å |

| C–H⋯O bond length | ~2.5 Å |

| C–O bond length | 1.2203–1.2211 Å (acetyl group) |

These interactions stabilize its crystalline lattice and may influence solubility and aggregation in solution.

Comparison with 1-Acetylpyrene

Aplicaciones Científicas De Investigación

Optoelectronic Applications

4-Acetylpyrene is recognized for its role in the development of optoelectronic materials . Its properties make it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : The compound exhibits pure blue fluorescence with a high quantum yield, making it ideal for OLED technology . The efficiency of OLEDs can be significantly enhanced through the incorporation of pyrene derivatives.

- Organic Field-Effect Transistors (OFETs) : this compound has been utilized in the fabrication of OFETs due to its high charge carrier mobility and thermal stability . This property allows for improved performance in electronic devices.

- Chemosensors : Its ability to interact with various analytes makes this compound a promising candidate for chemosensor development, allowing for sensitive detection of chemical substances .

- Solar Cells : The compound has also been explored as a component in organic solar cells, where its electronic properties contribute to light absorption and energy conversion efficiency .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other compounds. Key applications include:

- Electrophilic Substitution Reactions : this compound can undergo electrophilic substitution to yield various acetylated derivatives. For instance, acetylation can produce 1-acetyl and 6-acetyl compounds, demonstrating its utility in synthetic pathways .

- Synthesis of Substituted Pyrenes : Through indirect methods, this compound can be transformed into other substituted pyrenes, which are valuable in materials science and nanotechnology .

Biological Applications

The biological significance of this compound is emerging, particularly in:

- Nucleic Acid Binding : The compound is being studied for its ability to bind nucleic acids, which could have implications in drug delivery systems and molecular diagnostics .

- Synthetic Receptors : Its structural characteristics allow it to function as a synthetic receptor for aromatic compounds and carbohydrates, which is important in biochemical sensing applications .

Data Table: Properties and Applications of this compound

Case Study 1: OLED Development

A recent study focused on integrating this compound into OLEDs demonstrated significant improvements in device efficiency. The study highlighted the compound's role in enhancing light emission and stability under operational conditions.

Case Study 2: Nucleic Acid Interaction

Research investigating the binding affinity of this compound to DNA showed promising results. The compound was able to intercalate between base pairs, suggesting potential applications in targeted drug delivery systems.

Mecanismo De Acción

The mechanism of action of 4-acetylpyrene largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA, affecting the DNA’s structure and function. Its photophysical properties allow it to act as a fluorescent probe, making it useful in imaging applications. The acetyl group can also undergo metabolic transformations, leading to various biologically active metabolites .

Comparación Con Compuestos Similares

4-Acetylpyrene is similar to other acetylated pyrene derivatives, such as 2-acetylpyrene. its unique position of the acetyl group at the fourth position gives it distinct chemical and physical properties. For example, 2-acetylpyrene has different reactivity and photophysical characteristics compared to this compound . Other similar compounds include 4-bromopyrene and 4-ethynylpyrene, which also exhibit unique properties due to their specific functional groups .

Actividad Biológica

4-Acetylpyrene (4-AP) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity, particularly in relation to its metabolic pathways and potential toxicological effects. This article synthesizes various research findings on the biological activity of this compound, highlighting its metabolic interactions, toxicity, and potential applications.

Metabolism and Enzymatic Activity

This compound is primarily metabolized by cytochrome P450 enzymes, particularly P450 2A13, which plays a significant role in the oxidative metabolism of PAHs. Research indicates that this compound is efficiently oxidized to several oxygenated products by P450 2A13, similar to other PAHs such as pyrene and 1-nitropyrene . The oxidation process involves the formation of mono- and di-oxygenated metabolites, which can further undergo biotransformation.

Key Findings on Metabolism

- Enzyme Specificity : P450 2A13 exhibited higher catalytic efficiency in oxidizing this compound compared to other P450 enzymes like P450 2A6 and P450 1B1 .

- Regioselectivity : The oxidation products include various regioisomers, which are influenced by the presence of substituents on the pyrene ring .

- DNA Damage Potential : Metabolites of this compound have been shown to induce DNA damage in bacterial models, suggesting a potential carcinogenic risk associated with its metabolites .

Toxicological Implications

The biological activity of this compound raises concerns regarding its toxicity. Studies have demonstrated that the metabolites formed through enzymatic oxidation can lead to significant cellular damage.

Toxicity Studies

- In Vitro Studies : In vitro assays utilizing bacterial strains (e.g., Salmonella typhimurium) have shown that metabolites derived from this compound can cause mutagenic effects, indicating a potential for carcinogenicity .

- Oxidative Stress : The generation of reactive oxygen species (ROS) during the metabolism of PAHs, including this compound, contributes to oxidative stress in cells, further implicating these compounds in toxicological pathways .

Applications and Case Studies

Despite its potential toxicity, this compound has been explored for various applications in materials science and drug delivery systems.

Case Study: Drug Delivery Systems

Research has indicated that nanoparticles incorporating this compound can be utilized for targeted drug delivery. For example, a study demonstrated the use of this compound-based nanoparticles for delivering antimicrobial agents effectively into bacterial cells, showcasing its utility beyond toxicity concerns .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Metabolism | Oxidized by P450 2A13 to multiple products |

| Key Enzymes | P450 2A13 > P450 2A6 > P450 1B1 |

| Toxicity Indicators | Induces DNA damage; mutagenic effects observed |

| Potential Applications | Nanoparticle drug delivery systems |

Propiedades

IUPAC Name |

1-pyren-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJNTECEYWTOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176785 | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-47-2 | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-pyrenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.